(5-氨基-2-氯-苯基)-氨基甲酸叔丁酯

描述

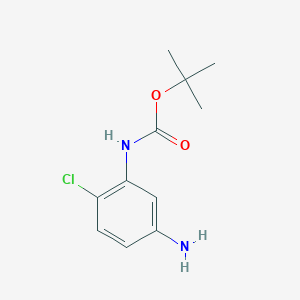

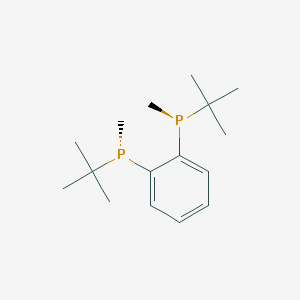

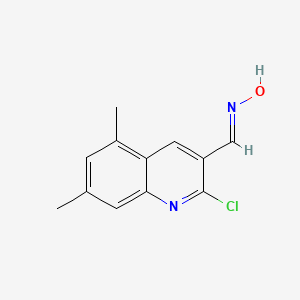

“(5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C11H15ClN2O2 . It is a type of carbamate, which is a key structural motif in many approved drugs and prodrugs . Carbamates are widely utilized in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .

Molecular Structure Analysis

The carbamate functionality in “(5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester” is related to amide-ester hybrid features . It imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .

Chemical Reactions Analysis

Carbamates, including “(5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester”, have the ability to modulate inter- and intramolecular interactions with target enzymes or receptors . The metabolic lability of carbamates decreases in a certain series, and carbamates derived from ammonia or aliphatic amines are sufficiently long-lived .

科学研究应用

合成技术

- 不对称曼尼希反应:该化合物与叔丁基苯基(苯磺酰基)甲基氨基甲酸酯有关,后者可以通过不对称曼尼希反应合成。此过程对于制备手性氨基羰基化合物至关重要,表明该化合物在制备对映选择性产物中的作用 (Yang et al., 2009)。

- 光谱性质和迈克尔加成:叔丁基氨基甲酸酯是一种相关化合物,与丙烯酰胺发生迈克尔加成,生成取代的氨基甲酸酯。该方法可用于保护偶氮谷氨酸酯,展示了该化合物在肽合成中的用途 (Gray et al., 1991)。

晶体学和合成研究

- 晶体结构分析:已测定出类似化合物(9-乙基-9H-咔唑-3-基)-氨基甲酸叔丁酯的晶体结构,提供了关于分子构象和相互作用的见解。该分析有助于理解相关化合物的物理性质 (Kant et al., 2015)。

- 叔丁基氨基甲酸酯的脱保护:研究表明使用水性磷酸作为一种温和且环境友好的试剂来脱保护叔丁基氨基甲酸酯。该方法的选择性和温和性对于合成敏感化合物至关重要,而不会改变其他官能团 (Li et al., 2006)。

新型化合物和方法

- 二氢嘧啶酮的合成:该化合物是研究探索二氢嘧啶酮的对映选择性制备的一部分。该研究领域强调了该化合物在合成手性分子中的作用,这在药物化学中很重要 (Goss et al., 2009)。

作用机制

Target of Action

It’s known that demonstrating intracellular protein target engagement is an essential step in the development and progression of new chemical probes and potential small molecule therapeutics .

Biochemical Pathways

It’s known that the conditions in biochemical assays often display little relevance to the intracellular environment, which can result in a failure to translate high target affinity to activity within a living cell .

Result of Action

It’s known that the compounds described in the patent can be used as anticonvulsants .

未来方向

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are also widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . In recent years, carbamate derivatives have received much attention due to their application in drug design and discovery . Therefore, “(5-Amino-2-chloro-phenyl)-carbamic acid tert-butyl ester” and other carbamates may continue to play an important role in these areas.

属性

IUPAC Name |

tert-butyl N-(5-amino-2-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDRXAUCXAXVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656158 | |

| Record name | tert-Butyl (5-amino-2-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879614-93-4 | |

| Record name | tert-Butyl (5-amino-2-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1518061.png)

![5,6-Dinitro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1518088.png)

![2-[4-[Bis(4-bromophenyl)amino]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1518107.png)

![7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B1518113.png)

![4,9-Bis(5-bromothiophen-2-yl)-6,7-bis(4-(hexyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B1518116.png)